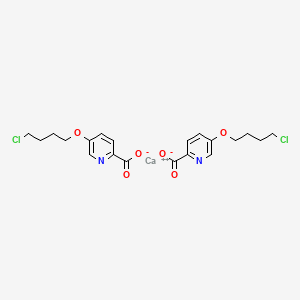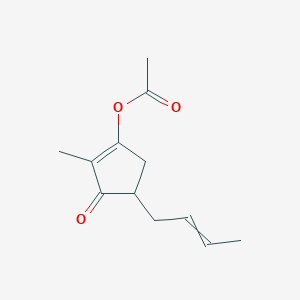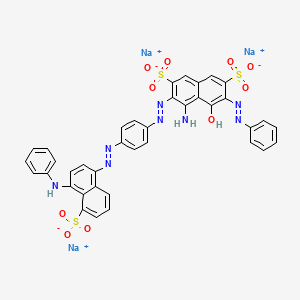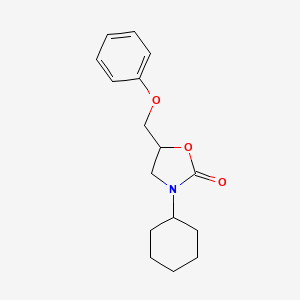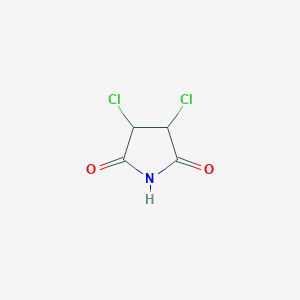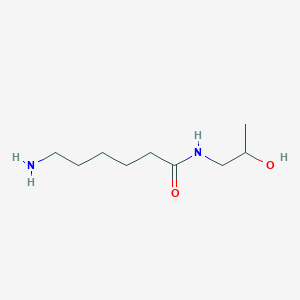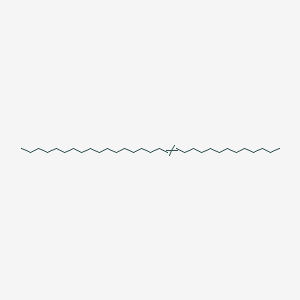
Hentriacont-13-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacont-13-ene is a long-chain hydrocarbon with the molecular formula C31H62. It is an alkene, characterized by the presence of a double bond at the 13th carbon position. This compound is part of the larger family of hentriacontenes, which are known for their significant roles in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hentriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkenes. One common method is the catalytic hydrogenation of hentriacont-13-yne, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often employs the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into long-chain hydrocarbons using metal catalysts such as iron or cobalt. This method is advantageous due to its scalability and efficiency in producing high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hentriacont-13-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The double bond can be reduced to form hentriacontane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Hentriacontanol, hentriacontanal, hentriacontanoic acid.
Reduction: Hentriacontane.
Substitution: Hentriacontyl chloride, hentriacontyl bromide.
Scientific Research Applications
Hentriacont-13-ene has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Biology: It serves as a reference compound in the analysis of natural waxes and lipids found in plants and insects.
Medicine: Research into its potential as a bioactive compound with antimicrobial properties is ongoing.
Mechanism of Action
The mechanism of action of hentriacont-13-ene in biological systems is not fully understood. it is believed to interact with cell membranes due to its hydrophobic nature, potentially disrupting membrane integrity and function. This interaction may lead to antimicrobial effects by compromising the structural integrity of microbial cell membranes .
Comparison with Similar Compounds
Hentriacont-11-ene: Another long-chain alkene with a double bond at the 11th carbon position.
Hentriacontane: The fully saturated analog of hentriacont-13-ene, lacking any double bonds.
Dotriacontane: A similar long-chain hydrocarbon with 32 carbon atoms and no double bonds.
Uniqueness: this compound is unique due to the specific position of its double bond, which influences its chemical reactivity and physical properties. This distinct structure allows for targeted applications in synthetic chemistry and industrial processes where specific reactivity is required .
Properties
CAS No. |
66648-66-6 |
|---|---|
Molecular Formula |
C31H62 |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
hentriacont-13-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-31H2,1-2H3 |
InChI Key |
HXFOKYIHYCRKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
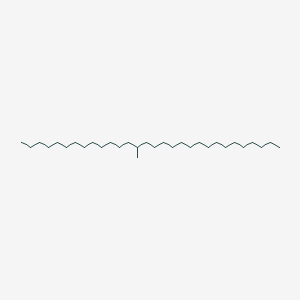
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
